molecular formula C13H17ClN2O B14899087 4-Chloro-N-(4-methylcyclohexyl)picolinamide

4-Chloro-N-(4-methylcyclohexyl)picolinamide

Cat. No.: B14899087
M. Wt: 252.74 g/mol
InChI Key: QNTOVLRZNNCWKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methylcyclohexyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 4-methylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methylcyclohexyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted picolinamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines

Scientific Research Applications

4-Chloro-N-(4-methylcyclohexyl)picolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methylcyclohexyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(4-methylcyclohexyl)picolinamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-chloro-N-(4-methylcyclohexyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-9-2-4-11(5-3-9)16-13(17)12-8-10(14)6-7-15-12/h6-9,11H,2-5H2,1H3,(H,16,17)

InChI Key

QNTOVLRZNNCWKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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